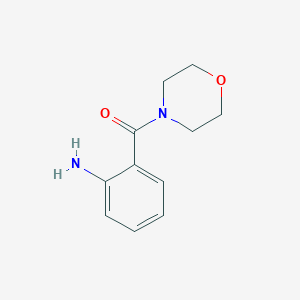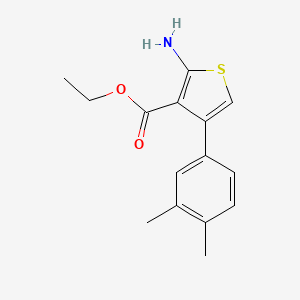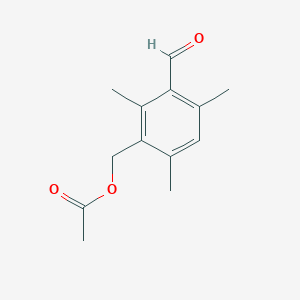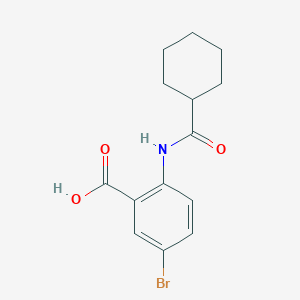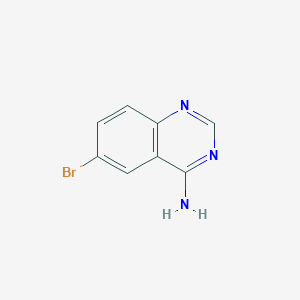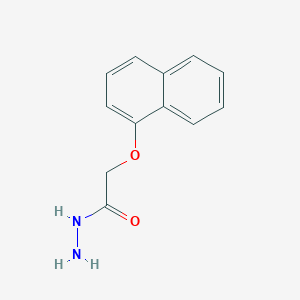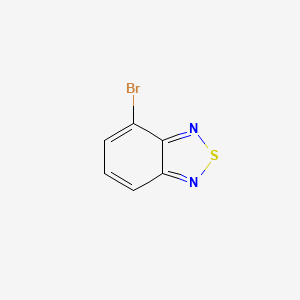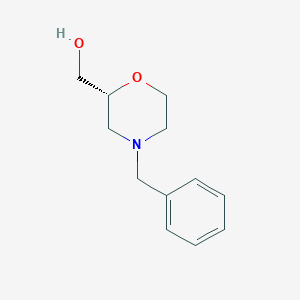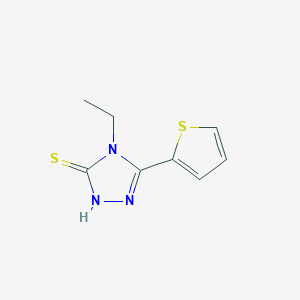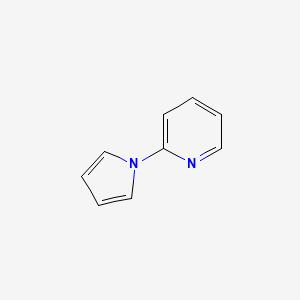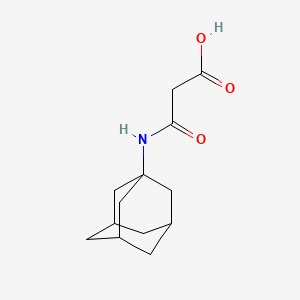
Acide 3-(1-adamantylamino)-3-oxopropanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Adamantylamino)-3-oxopropanoic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an adamantyl group attached to an amino group, which is further connected to a propanoic acid moiety. The adamantyl group imparts significant steric hindrance and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Applications De Recherche Scientifique
3-(1-Adamantylamino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability and lipophilicity imparted by the adamantyl group.
Industry: Utilized in the production of high-performance polymers and as a precursor for the synthesis of other functionalized adamantane derivatives.
Mécanisme D'action
Target of Action
Adamantane derivatives, to which this compound belongs, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with a variety of biological targets, including enzymes and receptors, due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and higher diamondoids, which include this compound, is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . The compound’s interaction with its targets likely involves these intermediates, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which could influence their pharmacokinetic profile .
Result of Action
Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials , suggesting that they could have a wide range of molecular and cellular effects.
Action Environment
The unique structural properties of adamantane derivatives, including their stability and reactivity, suggest that they could be influenced by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylamino)-3-oxopropanoic acid typically involves the following steps:
Formation of Adamantylamine: Adamantane is first converted to 1-adamantylamine through a reaction with ammonia or an amine under high pressure and temperature.
Acylation: The 1-adamantylamine is then acylated using a suitable acylating agent such as acetic anhydride or acetyl chloride to form 1-adamantylacetamide.
Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield 3-(1-adamantylamino)-3-oxopropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Adamantylamino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Lacks the propanoic acid moiety but shares the adamantyl and amino groups.
1-Adamantylacetic acid: Similar structure but with an acetic acid moiety instead of the oxopropanoic acid.
3-Amino-1-adamantanol: Contains an amino and hydroxyl group attached to the adamantyl moiety.
Uniqueness
3-(1-Adamantylamino)-3-oxopropanoic acid is unique due to the presence of both the adamantyl group and the oxopropanoic acid moiety. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in chemistry, biology, and materials science.
Propriétés
IUPAC Name |
3-(1-adamantylamino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPYJFAYYUEIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354324 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156210-17-2 |
Source


|
| Record name | 3-(1-adamantylamino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
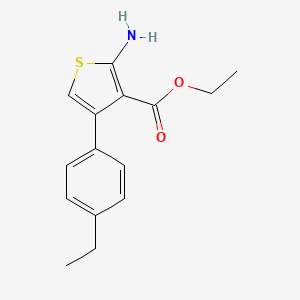
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
